molecular formula C14H16N2O3 B2381483 N-((5-methylisoxazol-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034245-45-7

N-((5-methylisoxazol-4-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2381483
CAS RN: 2034245-45-7
M. Wt: 260.293
InChI Key: WCWYGIVIQUPLAU-UHFFFAOYSA-N
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Description

N-((5-methylisoxazol-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as MIAOA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Anti-Tubercular Activity

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide: has been investigated for its potential as an anti-tubercular agent. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis. Although further studies are needed, this application highlights its relevance in combating tuberculosis .

Plant Hormone Analog

The compound shares structural similarities with indole-3-acetic acid (IAA), a natural plant hormone. IAA plays a crucial role in plant growth, development, and responses to environmental cues. Investigating whether this compound exhibits any auxin-like effects could provide insights into its potential as a plant growth regulator .

Anticancer Properties

Given its unique structure, N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide might possess anticancer properties. Researchers could explore its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. Early studies suggest that it could interfere with cell signaling pathways .

Neuroprotective Effects

Compounds with oxazole moieties have shown promise in neuroprotection. Investigating whether this compound can mitigate oxidative stress, inflammation, or neuronal damage could lead to novel therapeutic strategies for neurodegenerative diseases .

Antimicrobial Activity

The presence of oxazole and isoxazole rings often correlates with antimicrobial properties. Researchers could explore its efficacy against bacterial and fungal pathogens. Understanding its mode of action and potential synergy with existing antibiotics would be valuable .

Drug Delivery Systems

The compound’s unique structure could make it suitable for drug delivery applications. Researchers might explore its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .

properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-5-3-4-6-13(10)18-9-14(17)15-7-12-8-16-19-11(12)2/h3-6,8H,7,9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWYGIVIQUPLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=C(ON=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methylisoxazol-4-yl)methyl)-2-(o-tolyloxy)acetamide

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